7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
Description
Properties
CAS No. |
62538-40-3 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-methyl-3-propyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-3-4-6-7-8(12-11-6)5(2)10-13-9(7)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CPHSGUCTLOXEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=NNC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound features a fused pyrazole and pyridazine ring system, contributing to its unique chemical properties and potential biological activities. The structure includes a methyl group at the 7-position and a propyl group at the 3-position of the pyrazole ring, which is crucial for its reactivity and biological interactions. Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant biological activities, particularly as potential therapeutic agents.
Potential Applications
This compound and its derivatives have potential applications in several fields:
- Therapeutic Agents Compounds within the pyrazolo[3,4-d]pyridazine class show promise as therapeutic agents.
- Drug Discovery These compounds are valuable in drug discovery research, serving as leads for developing new pharmaceuticals.
- Material Science Due to their unique structural and chemical properties, these compounds can be employed in synthesizing novel materials.
- Agrochemicals These compounds can be used in developing new agrochemicals.
Related Compounds and Their Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1-Methyl-3-propylpyrazole | Pyrazole | Anticancer activity |
| Pyrazolo[3,4-d]pyrimidinone | Pyrazolo derivative | CDK2 inhibition |
| 1-Hydroxypyrazolo[3,4-d]pyrimidine | Hydroxy derivative | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Key Observations :
- Methyl at position 7 simplifies synthesis and reduces polar surface area, enhancing passive diffusion compared to bulkier substituents in patent derivatives (e.g., piperidinyl groups) .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s methyl and propyl groups likely result in lower aqueous solubility (~0.1 mg/mL estimated) compared to hydroxy-containing analogs (e.g., compound 7a: ~1.5 mg/mL) .
- Lipophilicity (LogP) : Estimated LogP of ~2.5 for the target compound suggests moderate membrane permeability, favorable for oral bioavailability.
- Metabolic Stability : Smaller substituents may reduce cytochrome P450 interactions, extending half-life compared to bulkier patent derivatives .
Biological Activity
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 194.25 g/mol. The compound features a pyrazolo-pyridazine core structure, which is known for its diverse biological activities.
Research indicates that compounds with pyrazolo[3,4-d]pyridazine scaffolds often exhibit inhibition of various enzymes and receptors. For instance, studies have shown that similar compounds can act as selective inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in cellular regulation by modulating protein degradation pathways .
Pharmacological Effects
-
Anticancer Activity :
- Pyrazolo compounds have been explored for their potential as anticancer agents. A study highlighted the ability of pyrazolo derivatives to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
- In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .
- Neuroprotective Effects :
Case Studies
- Inhibition of DUBs :
-
Anticancer Efficacy :
- A synthesized series of pyrazolo derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the pyrazolo core significantly influenced their potency. For instance, one compound showed an IC50 value of 25 nM against HepG-2 cells, highlighting the structure-activity relationship (SAR) critical for drug design .
Data Tables
Q & A
Q. What are the established synthetic routes for 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one?
- Methodological Answer : The core pyrazolo[3,4-d]pyridazinone scaffold is synthesized via cyclization reactions. For example, reacting pyrazole derivatives with formic acid under reflux conditions forms the bicyclic structure. Subsequent alkylation with propyl halides introduces the propyl group. Key steps include:
- Cyclization : Formic acid (15 mL) at reflux for 6–8 hours .
- Alkylation : Propyl halide in dry acetonitrile at 60–80°C for 12 hours .
Purification involves recrystallization from acetonitrile, yielding ~50–75% purity. Structural confirmation uses IR (carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (propyl triplet at δ 0.9 ppm, methyl singlet at δ 2.5 ppm) .
Q. How are physicochemical properties (e.g., melting point, solubility) determined for this compound?
- Methodological Answer :
- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., mp 273–278.5°C for structurally similar pyrazolo derivatives) .
- Solubility : Measured via shake-flask method in solvents like DMSO, acetonitrile, or water at 25°C. LogP values are calculated using HPLC retention times .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at 1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., propyl chain integration, aromatic protons) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation or cyclization steps?
- Methodological Answer :
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Temperature Control : Lower temperatures (40–50°C) reduce byproduct formation during alkylation .
-
Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
Step Optimal Conditions Yield Improvement Reference Cyclization Formic acid, 100°C, 6 hrs 75% → 85% Alkylation Propyl iodide, DMF, 50°C 50% → 65%
Q. What computational strategies predict biological targets or mechanisms of action?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina screens against targets (e.g., phosphodiesterases) using PDB structures.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. propyl) with activity using descriptors like LogP and polar surface area .
- MD Simulations : GROMACS assesses ligand-target stability over 100-ns trajectories .
Q. How to address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
- Meta-Analysis : Aggregate data from ≥3 independent studies, adjusting for variables (e.g., purity, solvent).
- Dose-Response Curves : Replicate experiments with 8–10 concentration points to refine EC₅₀/IC₅₀ values .
Q. What methods elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., propyl → butyl) and test activity .
- Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with pyridazinone carbonyl) .
- Pharmacophore Mapping : MOE or Schrödinger identifies critical interaction sites .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
